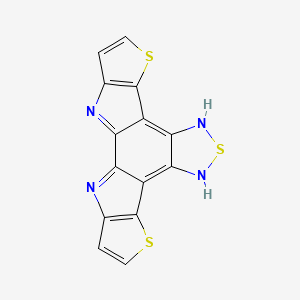![molecular formula C14H17N3O2 B1493646 2-[(4-etoxifenil)amino]-5,6-dimetilpirimidin-4(3H)-ona CAS No. 932279-51-1](/img/structure/B1493646.png)
2-[(4-etoxifenil)amino]-5,6-dimetilpirimidin-4(3H)-ona
Descripción general
Descripción
The compound “2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol . Other physical and chemical properties are not directly available.Aplicaciones Científicas De Investigación
Estudios Antivirales
El compuesto se ha utilizado en la síntesis de nuevos compuestos que han mostrado una actividad antiviral significativa . Estos nuevos compuestos se sintetizaron reemplazando la parte del ácido glutámico del fármaco Pemetrexed por aminas primarias, secundarias y arilo . Los compuestos sintetizados mostraron una actividad antiviral de 4 a 7 veces mayor que el fármaco comercial Pemetrexed estructuralmente similar contra el virus de la enfermedad de Newcastle .
Síntesis de Azetidin-2-onas
El compuesto se ha utilizado en la síntesis de nuevas N-(p-etoxifenil)-2-azetidinonas . Estos compuestos se sintetizaron mediante cicloadiciones cetena-imina estándar [2+2] (reacción de Staudinger) . El tratamiento de estos compuestos con nitrato de cerio y amonio produjo las 2-azetidinonas N-desariladas .
Síntesis de Triazol-3-onas
El compuesto se ha utilizado en la síntesis de 2-((4-(4-Etoxifenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il)tio)-1-feniletan-1-ona . Este compuesto se sintetizó mediante una reacción de S-alquilación del 4-(4-etoxifenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-tiol .
Mecanismo De Acción
The exact mechanism of action of EAPDM is not yet known. However, it is believed that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Additionally, it may act as an antifungal agent by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
EAPDM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and inhibit the growth of fungal cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EAPDM has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized from a variety of starting materials. Additionally, it has a wide range of potential applications and can be used to study a variety of biochemical and physiological processes. However, it is important to note that EAPDM is an aromatic compound and may be toxic if used in high concentrations.
Direcciones Futuras
There are a number of potential future directions for research involving EAPDM. One potential direction is to further investigate its potential antioxidant, anti-inflammatory, and antifungal properties. Additionally, further research could be conducted to better understand its mechanism of action and its potential use as a drug delivery system. Additionally, research could be conducted to investigate the potential toxicity of EAPDM and to develop methods for its safe and effective use in laboratory experiments.
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-12-7-5-11(6-8-12)16-14-15-10(3)9(2)13(18)17-14/h5-8H,4H2,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQDJCXCDWZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)
![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)